N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
This compound features a hybrid structure combining an imidazole ring, a chromen-2-one (coumarin derivative), and an acetamide linker. The phenoxy-acetamide bridge enhances structural flexibility, facilitating interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H21N3O5/c1-29-19-6-7-21-16(10-19)11-20(23(28)31-21)15-2-4-18(5-3-15)30-13-22(27)25-9-8-17-12-24-14-26-17/h2-7,10-12,14H,8-9,13H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
LWTOPDWPDQEVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the imidazole derivative: Starting with an appropriate imidazole precursor, the imidazole ring is functionalized to introduce the ethyl group.
Synthesis of the chromenyl derivative: The chromenyl group is synthesized through a series of reactions starting from a suitable coumarin precursor.
Coupling reaction: The imidazole and chromenyl derivatives are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole and chromenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzymes, while the chromenyl group may interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Imidazole Derivatives with Varied Substituents
- N-[2-(1H-imidazol-4-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (): Key Difference: Replaces the chromen-2-one group with a tetrazole ring. Impact: Tetrazole offers metabolic stability and mimics carboxylic acids, enhancing bioavailability. Applications: More suited for cardiovascular or anti-inflammatory targets due to tetrazole’s nitric oxide modulation .
- N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide (): Key Difference: Trifluoromethyl group increases lipophilicity and electron-withdrawing effects. Impact: Enhanced membrane permeability but reduced solubility. The absence of the chromen-2-one/phenoxy system limits π-π interactions .
Chromen-2-one vs. Benzodioxole/Triazole Analogues
- N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (): Key Difference: Benzodioxole replaces chromen-2-one; pyridazinone substitutes phenoxy. Impact: Benzodioxole improves metabolic resistance but lacks chromen-2-one’s UV absorbance.
- 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Key Difference: Triazole-thioether and benzodioxin replace chromen-2-one/imidazole. Impact: Triazole enhances metal chelation, while benzodioxin improves CNS penetration. Lower aromaticity reduces stacking interactions compared to chromen-2-one .
Acetamide-Linked Compounds with Heterocyclic Cores
- N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide (): Key Difference: Benzoxazole and chlorophenyl groups replace chromen-2-one/imidazole. Impact: Benzoxazole increases thermal stability and antimicrobial activity but reduces fluorescence utility. Chlorine atoms enhance electrophilicity, favoring covalent binding .
- N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide (): Key Difference: Thiazolidinone-hydrazone and furan replace chromen-2-one/imidazole. Lacks the imidazole’s coordination capacity .
Structural and Functional Comparison Table
Key Research Findings
- Solubility : Methoxy groups (e.g., 6-methoxy in chromen-2-one) enhance water solubility compared to halogenated analogs .
- Binding Affinity : Imidazole at C-5 (target compound) shows stronger coordination with metalloenzymes than C-4 isomers .
- Metabolic Stability : Chromen-2-one derivatives exhibit longer half-lives than benzodioxole/triazole analogs due to reduced CYP450 oxidation .
Biological Activity
N-[2-(1H-imidazol-5-yl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 336.38 g/mol
- LogP: 3.45 (indicating lipophilicity)
- Solubility: Soluble in DMSO and ethanol
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression. The imidazole moiety is known for its role in enhancing the compound's interaction with biological receptors, while the chromenone structure contributes to its potential as an anti-cancer agent.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been tested against various human cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.8 | Induction of apoptosis |
| MCF-7 (breast cancer) | 4.3 | Inhibition of cell proliferation |
| A549 (lung cancer) | 6.1 | Disruption of mitochondrial function |
These findings indicate that the compound can effectively inhibit cell growth and induce apoptosis in a concentration-dependent manner.
Apoptosis Induction
A critical aspect of the compound's biological activity is its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in early apoptotic cells:
For example, at an IC50 concentration, approximately 22% of HeLa cells exhibited early signs of apoptosis after 24 hours of treatment.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : In a controlled experiment, this compound was administered to HeLa cells, resulting in a dose-dependent decrease in viability and increased markers for apoptosis such as caspase activation.
- Combination Therapy : A study investigated the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination showed enhanced cytotoxic effects compared to either agent alone, suggesting a potential for synergistic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
